1-(2-fluorophenyl)-1H-pyrazole
Overview
Description
1-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group at the 1-position
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body
Mode of Action
It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.
Result of Action
Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1H-pyrazole can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the activated dipolarophile . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Phenylpyrazole: Lacks the fluorine substitution, which can affect its chemical reactivity and biological activity.
2-Fluorophenylpyrazole: Similar structure but with the fluorine atom at a different position, leading to different properties.
3-Fluorophenylpyrazole: Another isomer with distinct chemical and biological characteristics.
Uniqueness: 1-(2-Fluorophenyl)-1H-pyrazole is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJGOUCISMVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607809 | |
Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-66-3 | |
Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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